5-(2-methoxyphenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione
Overview
Description
5-(2-methoxyphenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a methoxyphenoxy group, a trifluoromethylphenyl group, and an isoindole-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate dicarboxylic acid derivative and an amine.
Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced via an etherification reaction using a suitable phenol derivative and a methoxy-substituted phenol.
Addition of the Trifluoromethylphenyl Group: The trifluoromethylphenyl group can be added through a Friedel-Crafts acylation reaction using a trifluoromethyl-substituted benzene derivative and an acyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyphenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic rings, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.
Scientific Research Applications
5-(2-methoxyphenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound can bind to or inhibit.
Pathways Involved: The compound may affect various biochemical pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
5-(2-methoxyphenoxy)-2-phenyl-1H-isoindole-1,3(2H)-dione: Lacks the trifluoromethyl group, which may affect its chemical and biological properties.
5-(2-methoxyphenoxy)-2-[2-chlorophenyl]-1H-isoindole-1,3(2H)-dione: Contains a chlorophenyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
Uniqueness
The presence of the trifluoromethyl group in 5-(2-methoxyphenoxy)-2-[2-(trifluoromethyl)phenyl]-1H-isoindole-1,3(2H)-dione imparts unique properties, such as increased lipophilicity and metabolic stability, which can enhance its performance in various applications compared to similar compounds.
Properties
IUPAC Name |
5-(2-methoxyphenoxy)-2-[2-(trifluoromethyl)phenyl]isoindole-1,3-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14F3NO4/c1-29-18-8-4-5-9-19(18)30-13-10-11-14-15(12-13)21(28)26(20(14)27)17-7-3-2-6-16(17)22(23,24)25/h2-12H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLVHKVOJPWSHSH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=CC3=C(C=C2)C(=O)N(C3=O)C4=CC=CC=C4C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14F3NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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